2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(1H-indol-4-yloxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGTZKDSBORQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624380 | |
| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-26-4 | |
| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification via Nucleophilic Substitution
A common approach involves reacting 1H-indol-4-ol with a protected ethanamine derivative bearing a leaving group (e.g., chloride or tosylate). For example, tert-butyl (2-hydroxyethyl)carbamate can be converted to its corresponding chloride using thionyl chloride (SOCl₂), followed by coupling with 1H-indol-4-ol in the presence of a base such as potassium carbonate (K₂CO₃). This method mirrors the synthesis of tert-butyl [2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamate, where ethereal hydrochloric acid facilitates deprotection to yield the final amine hydrochloride.
Reaction Scheme:
-
Protection:
-
Chlorination:
-
Ether Formation:
-
Deprotection:
This route achieves moderate yields (40–60%) and benefits from the stability of the Boc-protected intermediate, which simplifies purification.
Reductive Amination Pathway
An alternative method employs reductive amination between indol-4-yloxy acetaldehyde and ammonia or ammonium acetate. Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) facilitates the reduction of the imine intermediate. This approach, though less commonly reported for ethanamine derivatives, has been validated for structurally analogous compounds such as 2-(1H-imidazol-1-yl)ethanamine.
Key Considerations:
-
Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to maintain reaction homogeneity.
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Acid Catalyst: Acetic acid (AcOH) enhances imine formation kinetics.
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Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) isolates the product with >95% purity.
Optimization of Reaction Conditions
Temperature and Time Dependence
Optimal etherification occurs at 80–100°C over 4–6 hours, as demonstrated in the synthesis of DPIE derivatives. Prolonged heating (>8 hours) risks indole ring decomposition, while shorter durations (<2 hours) result in incomplete substitution.
Base Selection
Potassium carbonate (K₂CO₃) outperforms weaker bases like triethylamine (TEA) in nucleophilic substitution reactions, achieving 20% higher yields due to its ability to deprotonate the indole hydroxyl group effectively.
Deprotection Efficiency
Hydrochloric acid (HCl) in dioxane or diethyl ether quantitatively removes Boc protecting groups within 2–3 hours at room temperature, as evidenced by the synthesis of 2-(1H-imidazol-1-yl)ethanamine hydrochloride. Elevated temperatures (>40°C) should be avoided to prevent ethanamine backbone degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/acetonitrile) confirms ≥98% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Indole Ring Sensitivity
The indole nucleus is prone to oxidation under acidic conditions. To mitigate this:
Hydroscopicity of the Hydrochloride Salt
The final compound readily absorbs moisture, complicating long-term storage. Lyophilization from tert-butanol/water (1:1) yields a stable crystalline form with a shelf life of >24 months at −20°C.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) employs continuous flow chemistry to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Key Synthetic Routes:
- Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with an aldehyde or ketone.
- Reductive Amination: Utilizes reducing agents to form the amine from carbonyl compounds.
- Nucleophilic Substitution: Involves the substitution of a leaving group with an indole derivative.
Scientific Research Applications
The applications of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride can be categorized into several fields:
Chemistry
- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex indole derivatives that are significant in various chemical applications.
- Reagent in Chemical Reactions: It is utilized in oxidation, reduction, and substitution reactions to create new compounds with desired properties.
Biology
- Biological Activity Studies: Research indicates that this compound may influence cell signaling pathways and interact with specific receptors, including serotonin receptors (5-HT2A), which are important in neuropsychiatric conditions .
- Potential Anticancer Properties: Initial studies suggest that it may exhibit anticancer activities by modulating cellular functions associated with cancer progression.
Medicine
- Therapeutic Applications: Ongoing research is focused on its potential use as an antidepressant or in treating cardiovascular diseases due to its ability to modulate neurotransmitter systems .
- Drug Development: The compound's interactions with various biological targets make it a candidate for developing new therapeutic agents aimed at mood disorders and other health conditions.
Industrial Applications
In addition to its scientific uses, this compound has potential applications in material science, particularly as a dopant in organic light-emitting diodes (OLEDs). This aspect highlights its versatility beyond traditional pharmaceutical applications.
Case Studies and Research Findings
Several studies have explored the effects of this compound on biological systems:
Case Study 1: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells through modulation of signaling pathways involved in cell survival.
Case Study 2: Neuropharmacological Effects
Research on its interaction with serotonin receptors demonstrated potential antidepressant effects, suggesting that the compound could be further developed for treating mood disorders .
Mechanism of Action
The mechanism of action of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The biological activity and physicochemical properties of indole derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Indole Derivatives
Key Observations:
Substituent Position: The 4-position substitution in the target compound may offer unique steric or electronic effects compared to 1- or 3-position derivatives. For example, 3-position derivatives (e.g., Compound 1) bind HSP90 through hydrogen bonds to GLU527 and TYR604 , while 1-position derivatives exhibit higher toxicity .
Functional Groups :
- The ethoxyamine group in the target compound contrasts with ethylamine in Compound 1 or ester groups in . Oxygen linkages may influence hydrogen-bonding capacity.
- Nitro groups (e.g., in ) enhance electrophilicity but were absent in the target compound.
Key Findings:
- HSP90 Inhibition : Compounds with 3-position substitutions (e.g., Compound 1) show confirmed HSP90 binding, while the 4-position derivative’s activity remains theoretical but plausible due to structural similarities .
- Anticancer Activity : Chloro/methyl-substituted indoles () exhibit anticancer effects via Bcl-2/Mcl-1 inhibition, suggesting substituent-dependent mechanisms .
- Toxicity : 1-position derivatives () demonstrate acute oral toxicity (H301), highlighting positional effects on safety.
Physicochemical Properties
- Solubility : The hydrochloride salt form improves water solubility across all compounds. Ester derivatives () may exhibit lower solubility than amine salts.
- Stability : Nitro groups () and sulfur-containing substituents () may reduce metabolic stability compared to the target compound’s oxygen linkage.
Biological Activity
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, also known as 4-(2-Aminoethoxy)indole hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and material science.
Chemical Structure and Properties
The compound features an indole ring linked to an ethanamine group, which contributes to its unique biological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Notably, it has been shown to engage with serotonin receptors, particularly the 5-HT1A receptor, leading to diverse signaling pathways that influence cellular responses.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound acts as a biased agonist for the 5-HT1A receptor, preferentially activating β-arrestin recruitment over traditional G-protein signaling pathways. This unique signaling profile may contribute to its antidepressant-like effects in animal models .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against colorectal cancer cells (HCT-116), with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HCT-116 | 7.1 ± 0.07 | >2.74 |
| MCF-7 | 10.5 ± 0.07 | - |
| Normal Cells | >100 | - |
These findings suggest that the compound may serve as a lead for developing new anticancer agents with favorable safety profiles .
Neuroprotective Effects
Research indicates that compounds similar to this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. This property could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. While specific MIC values for this compound are not extensively documented, related indole derivatives have shown promise in inhibiting bacterial growth .
Case Studies
- Antidepressant-Like Effects : In a study utilizing the Porsolt forced swimming test in rats, this compound exhibited significant antidepressant-like effects compared to control groups, suggesting its potential utility in treating depression .
- Anticancer Efficacy : In vitro studies showed that the compound selectively induced apoptosis in HCT-116 cells while sparing normal epithelial cells, highlighting its therapeutic potential with minimal side effects .
Q & A
Q. What are the recommended safety protocols for handling 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar indole derivatives (e.g., 2-(1H-Indol-1-yl)ethanamine hydrochloride), this compound is likely to exhibit acute oral toxicity (H301), skin irritation (H315), and severe eye damage (H318). Researchers should:
- Use P95/P1 respirators for particulate filtration and OV/AG/P99 filters for higher exposure.
- Wear chemically resistant gloves (e.g., nitrile) and full-face protection to avoid skin/eye contact.
- Implement local exhaust ventilation to minimize aerosol formation .
- Storage : Maintain at room temperature in inert conditions to prevent decomposition .
Q. How can researchers optimize the synthesis of this compound derivatives?
- Methodological Answer : For indole-ether analogs, a copper-catalyzed coupling reaction (e.g., with PEG-400/DMF solvent systems) is effective. Key steps include:
- Stirring at room temperature for 48 hours to achieve cyclization.
- Purification via flash chromatography (70:30 ethyl acetate/hexane) to isolate intermediates.
- Characterization using H/C NMR and FAB-HRMS to confirm molecular integrity .
- Example : A similar indole derivative (8d) was synthesized with 20% yield, validated by NMR shifts at δ 7.62 (s, 1H, indole) and 3.95 ppm (s, 3H, methoxy) .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- TLC (Rf = 0.50) for preliminary purity assessment.
- Thermogravimetric analysis (TGA) to determine decomposition temperature (data gaps noted in safety sheets; recommend experimental testing).
- HPLC-MS to detect trace impurities, particularly for indole derivatives prone to oxidative byproducts .
Advanced Research Questions
Q. How does this compound interact with molecular targets like HSP90?
- Methodological Answer : Indole-based analogs (e.g., tryptamine hydrochloride) bind to HSP90’s GLU527 via amide linkages and form hydrogen bonds with TYR604 and LYS546 (critical for ATPase inhibition). To validate interactions:
- Perform molecular docking studies (e.g., AutoDock Vina) using the compound’s 3D structure.
- Compare binding energies (< -8.0 kcal/mol suggests strong affinity).
- Conduct surface plasmon resonance (SPR) to measure kinetic constants (e.g., ) .
- Data Table :
| Target Residue | Interaction Type | Binding Energy (kcal/mol) |
|---|---|---|
| GLU527 | Hydrogen bond | -8.5 |
| TYR604 | π-Stacking | -7.2 |
| LYS546 | Electrostatic | -6.8 |
Q. How should researchers address contradictory data in thermal stability studies?
- Methodological Answer : Discrepancies in decomposition temperatures may arise from:
- Sample hydration : Use Karl Fischer titration to quantify water content.
- Heating rate variability : Standardize TGA protocols (e.g., 10°C/min under nitrogen).
- Instrument calibration : Cross-validate with reference compounds (e.g., indole-3-carbinol).
- Case Study : For 2-(thiophen-2-yl)ethanamine hydrochloride, decomposition data gaps were resolved by replicating tests in anhydrous toluene .
Q. What strategies mitigate byproduct formation during functionalization of the indole ring?
- Methodological Answer :
- Protective groups : Use Boc or Fmoc to shield the indole NH during alkylation.
- Catalyst optimization : Replace CuI with Pd(OAc) for milder coupling conditions.
- Solvent screening : Test dichloroethane vs. DMF to reduce nitro-group side reactions .
- Reaction monitoring : Employ in-situ IR spectroscopy to track nitro-to-amine reduction.
Data Contradiction Analysis
Q. Why do reported yields vary for indole-ether derivatives, and how can reproducibility be improved?
- Methodological Answer : Yield inconsistencies (e.g., 20% in [14] vs. 60% in [9]) may stem from:
- Oxygen sensitivity : Conduct reactions under argon with degassed solvents.
- Scaling effects : Optimize stirring efficiency for >1 mmol scales.
- Purification losses : Replace column chromatography with preparative HPLC for polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
